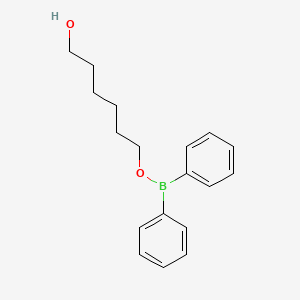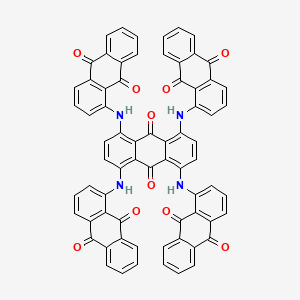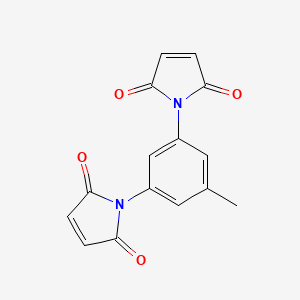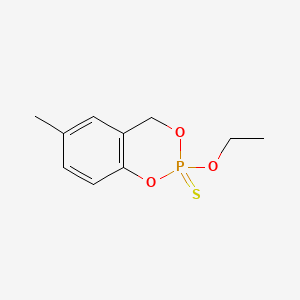
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide is a heterocyclic compound that contains phosphorus, sulfur, and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and heterocyclic chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide include other heterocyclic compounds containing phosphorus and sulfur, such as:
- 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-oxide
- Pyridoxine cyclic phosphate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for certain applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
42109-74-0 |
|---|---|
Molekularformel |
C10H13O3PS |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
2-ethoxy-6-methyl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C10H13O3PS/c1-3-11-14(15)12-7-9-6-8(2)4-5-10(9)13-14/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
DCZSMDTZLPYQIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1(=S)OCC2=C(O1)C=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


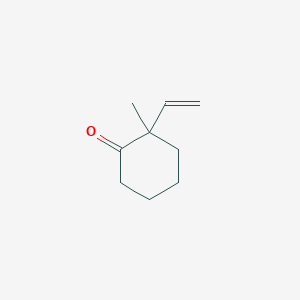
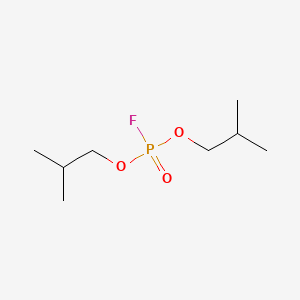

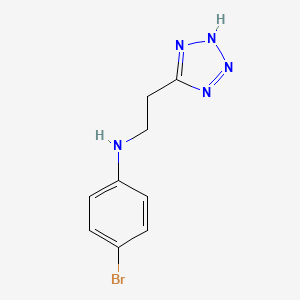
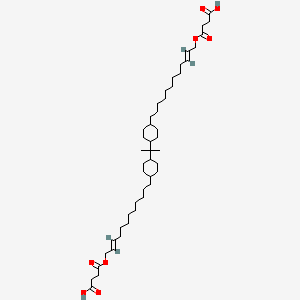
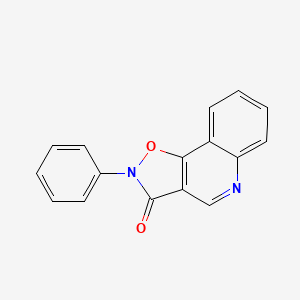
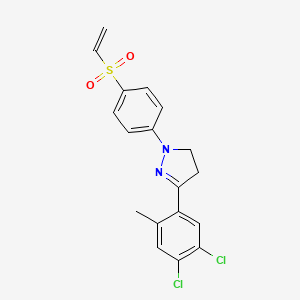
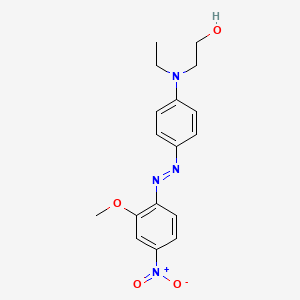
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
